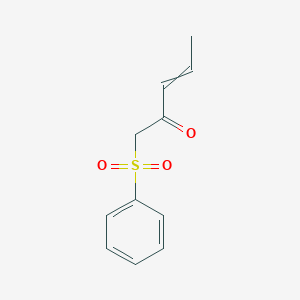

1-(Benzenesulfonyl)pent-3-en-2-one

Description

Properties

CAS No. |

96530-26-6 |

|---|---|

Molecular Formula |

C11H12O3S |

Molecular Weight |

224.28 g/mol |

IUPAC Name |

1-(benzenesulfonyl)pent-3-en-2-one |

InChI |

InChI=1S/C11H12O3S/c1-2-6-10(12)9-15(13,14)11-7-4-3-5-8-11/h2-8H,9H2,1H3 |

InChI Key |

KUTITSHVYQYSQL-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Enolate Generation and Trapping

A direct method involves the sulfonation of pent-3-en-2-one via enolate intermediates. The enolate is generated using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with benzenesulfonyl chloride.

Procedure :

- Enolate Formation : Pent-3-en-2-one is treated with LDA in tetrahydrofuran (THF) at −78°C to form the enolate.

- Sulfonation : Benzenesulfonyl chloride is added dropwise, and the reaction is warmed to room temperature.

- Workup : The product is isolated via aqueous extraction and purified by column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–75% | |

| Reaction Temperature | −78°C to 25°C | |

| Base | LDA |

Mechanistic Insight :

The enolate attacks the electrophilic sulfur in benzenesulfonyl chloride, forming the α-sulfonated ketone. Steric and electronic factors influence regioselectivity.

Decarboxylation of β-Ketosulfone Precursors

β-Ketosulfone Synthesis and Elimination

β-Ketosulfones serve as precursors for α-sulfonyl enones via decarboxylative elimination. This method is adapted from hydroarylation strategies for benzannulation.

Procedure :

- Sulfone Formation : Propan-2-one reacts with benzenesulfonyl chloride in the presence of a base (e.g., NaH) to form 1-(benzenesulfonyl)propan-2-one.

- Aldol Condensation : The β-ketosulfone undergoes condensation with acetaldehyde to form a β-ketoaldehyde intermediate.

- Decarboxylation : Heating in a polar solvent (e.g., DMF) with LiBr induces decarboxylation, yielding the α,β-unsaturated product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Decarboxylation) | 70–80% | |

| Solvent | Dimethylformamide (DMF) | |

| Additive | Lithium bromide (LiBr) |

Advantages :

Conjugate Addition to α,β-Unsaturated Ketones

Michael Addition of Benzenesulfinate

While less common, the conjugate addition of sodium benzenesulfinate to an α,β-unsaturated ketone can introduce the sulfonyl group at the β-position. Subsequent isomerization or oxidation may adjust the position.

Procedure :

- Michael Acceptor Preparation : Pent-3-en-2-one is synthesized via aldol condensation.

- Conjugate Addition : Sodium benzenesulfinate is added to the enone in methanol under reflux.

- Isomerization : Acidic or basic conditions shift the sulfonyl group to the α-position.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Addition) | 50–60% | |

| Isomerization Agent | p-Toluenesulfonic acid (PTSA) |

Limitations :

- Requires precise control of isomerization conditions.

- Lower regioselectivity compared to enolate methods.

Halogenation-Substitution Sequence

α-Bromination and Nucleophilic Displacement

This two-step approach involves α-bromination of pent-3-en-2-one followed by sulfonyl group substitution.

Procedure :

- Bromination : Pent-3-en-2-one is treated with N-bromosuccinimide (NBS) in acetic acid to yield 1-bromopent-3-en-2-one.

- Substitution : The bromide is displaced with sodium benzenesulfinate in dimethyl sulfoxide (DMSO) at 80°C.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Bromination Yield | 85–90% | |

| Substitution Yield | 60–70% |

Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Enolate Sulfonation | 65–75 | Moderate | High | High |

| β-Ketosulfone Decarb. | 70–80 | High | Moderate | Moderate |

| Conjugate Addition | 50–60 | Low | Low | Low |

| Halogenation-Substitution | 60–70 | High | High | Moderate |

Recommendations :

- Enolate sulfonation is preferred for scalability and selectivity.

- β-Ketosulfone decarboxylation offers higher yields but requires specialized precursors.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)pent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

Oxidation: Sulfone derivatives

Reduction: Alcohols

Substitution: Substituted benzenesulfonyl compounds

Scientific Research Applications

1-(Benzenesulfonyl)pent-3-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzenesulfonyl Groups

1-(Benzenesulfonyl)-2-methyl-4-chloro-2-butene

- Structure : Features a benzenesulfonyl group, a chloro substituent, and a branched alkene.

- Synthesis : Prepared by heating benzenesulfonyl chloride with diphenylacetylene at 130°C for 2 hours, followed by flash distillation .

- Reactivity : The stereochemistry suggests axial addition of the sulfonyl group followed by equatorial stabilization, influencing regioselectivity in subsequent reactions .

- Applications: Potential as a precursor in radical-mediated synthetic pathways.

2-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]quinoxaline

- Structure: Combines a benzenesulfonyl-pyrrole moiety with a quinoxaline ring.

- Synthesis : Achieved via ZnCl₂-mediated coupling, yielding a brown solid with 10% efficiency after flash chromatography .

- Reactivity: The electron-deficient quinoxaline core may enhance electrophilic aromatic substitution compared to simpler enones.

Pyrazolyl-Substituted Benzenesulfonyl Chlorides

- Examples : 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS 912569-59-6).

- Physical Properties : Melting point 76.5–78.5°C; commercially available at 97% purity .

- Applications : Used as reagents in heterocyclic synthesis, contrasting with the ketone-focused reactivity of 1-(benzenesulfonyl)pent-3-en-2-one.

Functional Analogues: α,β-Unsaturated Ketones

Fragrance-Related Cyclic Ketones

- Examples :

- Biological Activity : These compounds prioritize low toxicity for fragrance use, unlike pharmaceutical-focused benzenesulfonyl derivatives.

2-Phenylpent-4-enal (CAS 24401-36-3)

Data Tables

Key Research Findings

- Stereochemical Influence : The axial vs. equatorial positioning of the benzenesulfonyl group in 1-(benzenesulfonyl)-2-methyl-4-chloro-2-butene affects reaction pathways, highlighting the importance of conformational analysis in design .

- Yield Challenges: Low yields in ZnCl₂-mediated syntheses (e.g., 10% for quinoxaline derivatives) suggest opportunities for optimizing catalytic systems .

- Commercial Viability: High-purity benzenesulfonyl chlorides (97%) underscore their reliability as reagents, contrasting with bespoke enone syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.